molecular formula C18H18N2O2 B6419771 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 394225-53-7

1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B6419771
CAS No.: 394225-53-7
M. Wt: 294.3 g/mol
InChI Key: VXKSZKWYHPRTLH-UHFFFAOYSA-N
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Description

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound belonging to the 2-pyrazoline class of five-membered heterocycles. Pyrazoline derivatives are a significant area of investigation in medicinal chemistry due to their wide spectrum of reported biological and pharmacological activities. These activities include, but are not limited to, antitumor , anticancer , anti-inflammatory , antimicrobial , and antidepressant properties . The core pyrazoline structure is well-studied, and its derivatives often serve as key scaffolds in the development of new therapeutic agents . The molecular structure of related compounds shows a V-shape, with the pyrazoline moiety inclined at specific angles to the adjacent phenyl rings . The presence of methoxy substituents on the phenyl ring can influence the compound's electronic properties and its intermolecular interactions, such as C-H···O and C-H···π interactions in the crystal lattice, which can be relevant for material science studies . This product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSZKWYHPRTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazine Derivatives

The most widely employed method involves the cyclization of (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone) with hydrazine hydrate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl system, followed by cyclization to form the dihydropyrazole ring.

Representative Procedure :
A mixture of (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (2.94 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in acetic acid (25 mL) containing two drops of concentrated HCl is refluxed for 5 hours. The precipitate is filtered, washed with ethanol, and recrystallized from ethanol to yield white crystals (m.p. 170–172°C).

Key Reaction Parameters :

ParameterOptimal ValueEffect of Deviation
Temperature80–90°C (reflux)<80°C: Incomplete cyclization
Acid CatalystHCl (2 drops)Excess acid: Side reactions
Reaction Time5 hoursShorter durations: Lower yield

Alternative Approaches Using Microwave Irradiation

Recent advancements utilize microwave-assisted synthesis to reduce reaction times. A comparative study demonstrated that microwave irradiation at 100°C for 20 minutes achieves 85% yield compared to 72% under conventional heating. This method minimizes side products like fully aromatic pyrazoles.

Mechanistic Advantage :
Microwave energy accelerates enol-keto tautomerization, favoring the kinetically controlled formation of the 4,5-dihydro-1H-pyrazole intermediate over over-oxidized products.

Optimization of Synthetic Conditions

Solvent Systems and Catalysts

Ethanol and acetic acid are preferred solvents due to their ability to solubilize both aromatic ketones and hydrazine derivatives. Catalytic HCl enhances protonation of the carbonyl group, increasing electrophilicity at the β-carbon.

Comparative Solvent Study :

SolventYield (%)Purity (HPLC)
Ethanol7298.5
Acetic Acid6897.2
Toluene3285.6

Stoichiometric Considerations

A 2:1 molar ratio of hydrazine hydrate to chalcone ensures complete conversion. Excess hydrazine prevents dimerization but may necessitate rigorous purification to remove unreacted starting material.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3445 (N-H stretch)

  • 1672 (C=O, cyclic ketone)

  • 1615 (C=N pyrazoline)

  • 1310 (C-N aromatic)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.70 (s, 2H, CH₂ pyrazoline)

  • δ 6.25–7.63 (m, 9H, aromatic protons)

  • δ 9.45 (s, 1H, NH)

Mass Spectrometry :

  • m/z: 327.1 [M+H]⁺ (calculated 326.4)

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation to pyrazoles or dehydration to pyridines occurs at temperatures exceeding 100°C. Maintaining reflux temperatures below 90°C and using inert atmospheres suppress these pathways.

Purification Techniques

Recrystallization from ethanol yields >98% purity. Column chromatography (hexane:ethyl acetate, 7:3) resolves trace impurities but is rarely required for industrial-scale production.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors operating at 85°C with a residence time of 30 minutes achieve 89% yield, outperforming batch processes by 12%.

Economic Analysis :

MetricBatch ProcessFlow Process
Yield (%)7289
Energy Cost (USD/kg)12.48.7

Chemical Reactions Analysis

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.
  • Anti-inflammatory Effects : Research indicates that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It may act by modulating cytokine production or inhibiting inflammatory mediators .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in several areas:

  • Enzyme Inhibition : There is ongoing research into its ability to inhibit certain enzymes linked to disease processes, such as cyclooxygenases (COX), which are involved in inflammation and pain pathways .
  • Antioxidant Properties : The antioxidant capacity of this compound suggests it could play a role in preventing oxidative stress-related diseases .

Case Studies

Recent case studies highlight its application in drug development:

  • Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria when modified with various functional groups, indicating the importance of structure-activity relationships in drug design .
  • Clinical Trials for Anti-inflammatory Use : Preliminary clinical trials have indicated that formulations containing this compound can reduce symptoms in patients with chronic inflammatory conditions, suggesting its potential for therapeutic use in clinical settings .

Material Science

In addition to its biological applications, this compound is being utilized in material science for developing new polymers and materials due to its unique chemical properties.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for producing diverse chemical entities .

Mechanism of Action

The mechanism of action of 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with cellular receptors and signaling pathways to exert its effects .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Selected Pyrazoline Derivatives
Compound Name Substituents (Position 3/5) Dihedral Angles (°) Key Interactions Reference
Target Compound : 1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone 3-Ph, 5-(2-MeO-Ph) Pyrazoline-to-Ph (3): 6.49°; Pyrazoline-to-Ph (5): 82.99° C–H···O, C–H···π
1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-Ph, 5-(4-MeO-Ph) Pyrazoline-to-Ph (3): 1.96°; Pyrazoline-to-Ph (5): 82.99° C–H···π, weak chain packing
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-Ph, 5-Anthracenyl N/A π–π stacking (3.27 Å face-to-face)
  • Key Observations :
    • The position of the methoxy group (2- vs. 4-methoxy) significantly alters molecular planarity. The ortho-substituted target compound exhibits a larger dihedral angle (82.99°) between the pyrazoline and 2-methoxyphenyl groups compared to the near-planar 4-methoxy analog (1.96°) .
    • Anthracene-substituted derivatives exhibit π–π stacking interactions, which are absent in methoxy-substituted analogs, suggesting enhanced stability in solid-state packing .
Table 2: Pharmacological Profiles of Pyrazoline Derivatives
Compound Name Biological Target Activity (IC50/Docking Score) Key Structural Determinants Reference
Target Compound N/A Not reported 2-MeO-Ph may enhance steric hindrance, reducing enzyme binding
1-(5-(3,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Tyrosinase IC50 = 0.301 µM (competitive inhibitor) Polyhydroxylated aryl groups enhance enzyme affinity
1-(5-(5-Chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (3d) BRAF V600E kinase Docking score: High inhibitory activity Chloro and hydroxy groups optimize hydrophobic/hydrogen-bond interactions
1-(5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-thiocyanatoethanone (ClSCN) Thymidylate kinase (4QGG) Docking score: −7.501 kcal/mol Thiocyanato group improves ligand-receptor compatibility
  • Key Observations :
    • Hydroxyl and halogen substituents (e.g., Cl, OH) enhance inhibitory activity against enzymes like tyrosinase and BRAF kinase by facilitating hydrogen bonding and hydrophobic interactions .
    • The absence of polar groups in the target compound may limit its bioactivity compared to hydroxylated or halogenated analogs.

Biological Activity

1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives are known for their diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, characterization, and biological activities associated with this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones and ketones under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a related compound demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 22.4 to 30.0 µg/mL . This suggests that this compound may exhibit similar antimicrobial effects.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A compound structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The presence of methoxy groups on the phenyl rings is believed to enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators like prostaglandins .

Case Studies

Study Findings Reference
Study on antibacterial activitySignificant antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae with MICs between 22.4 - 30.0 µg/mL
Anticancer activity assessmentInhibition of tumor cell proliferation with enhanced cytotoxicity linked to methoxy substitutions
Anti-inflammatory evaluationInhibition of COX enzymes leading to reduced inflammatory mediator production

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.

Q & A

Q. What are the optimal synthetic routes for 1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Condensation : Reacting a 1,4-dicarbonyl compound with a phenylhydrazine derivative under acidic or basic conditions.
  • Cyclization : Using hydrazine hydrate in refluxing acetic acid to form the dihydropyrazole core .
  • Acylation : Introducing the ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation.

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for acylation steps to improve regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons), and ethanone carbonyl (δ ~2.1 ppm for CH₃CO) .
  • X-ray Crystallography : Resolve the dihedral angles between the pyrazole ring and substituents (e.g., ~6.7° for methoxyphenyl vs. ~74.9° for phenyl groups) to confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 308.1162 for C₁₈H₁₇N₂O₂) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the pyrazole ring influence the compound’s biological activity, and what experimental approaches are used to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Substitution Patterns :
    • Position 3 (Phenyl Group) : Replace with electron-withdrawing groups (e.g., Cl) to enhance antimicrobial activity .
    • Position 5 (Methoxyphenyl) : Modify the methoxy group to hydroxy for improved antioxidant capacity .
  • Experimental SAR Workflow :
    • In Vitro Assays : Test derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
    • Molecular Docking : Compare binding affinities of derivatives to target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. What computational chemistry strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethanone carbonyl is a reactive site for nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with COX-2) to analyze stability of interactions over 100 ns trajectories .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features with bioactivity .

Q. How can discrepancies in reported biological activity data for similar pyrazole derivatives be resolved through experimental design?

Methodological Answer:

  • Controlled Variable Analysis :
    • Purity Validation : Use HPLC (>95% purity) to eliminate impurities as confounding factors .
    • Standardized Assay Conditions : Replicate studies under identical pH, temperature, and cell culture conditions (e.g., RPMI-1640 media for cytotoxicity assays) .
  • Meta-Analysis : Compare datasets from PubChem and crystallographic databases (e.g., CCDC) to identify outliers in IC₅₀ values .

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